

1β-Hydroxydeoxycholic acid-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1β-Hydroxydeoxycholic acid-d5	
Cat. No.:	B15597879	Get Quote

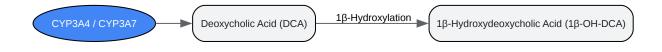
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1β-Hydroxydeoxycholic acid-d5 (1β-OH-DCA-d5) is the deuterated form of 1β-Hydroxydeoxycholic acid (1β-OH-DCA), a secondary bile acid and a specific biomarker for cytochrome P450 3A (CYP3A) activity. This technical guide provides a comprehensive overview of 1β-OH-DCA-d5, focusing on its application as an internal standard in quantitative bioanalysis. This document details the metabolic pathway of its non-deuterated analog, presents quantitative data from relevant studies, and provides detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction

1β-Hydroxydeoxycholic acid-d5 is a stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of 1β -OH-DCA in biological matrices.[1] Due to its near-identical physicochemical properties to the analyte, 1β -OH-DCA-d5 co-elutes and experiences similar matrix effects and ionization efficiencies, allowing for reliable normalization of the analyte's signal in LC-MS/MS analysis.[2][3] The parent compound, 1β -OH-DCA, is a metabolite of deoxycholic acid (DCA) formed predominantly by the CYP3A4 and CYP3A7 enzymes.[4][5] This specificity makes the urinary or plasma concentration ratio of 1β -OH-DCA to DCA a promising endogenous biomarker for assessing CYP3A-mediated drug-drug interactions (DDIs).[4][6]


Chemical and Physical Properties

The chemical properties of **1β-Hydroxydeoxycholic acid-d5** are nearly identical to its non-deuterated counterpart, with the key difference being the incorporation of five deuterium atoms. This mass difference allows for its distinction in mass spectrometric analysis.

Property	Value
Chemical Formula	C24H35D5O5
Molecular Weight	413.61 g/mol
Isotopic Purity	Typically ≥98%
Appearance	White to off-white solid

Metabolic Pathway of Deoxycholic Acid to 1β-Hydroxydeoxycholic Acid

Deoxycholic acid (DCA), a secondary bile acid, is metabolized in the liver primarily by CYP3A enzymes to form 1β -Hydroxydeoxycholic acid. This metabolic pathway is a key indicator of CYP3A activity.

Click to download full resolution via product page

Figure 1: Metabolic conversion of DCA to 1β -OH-DCA.

Quantitative Analysis and Bioanalytical Applications

 1β -OH-DCA-d5 is primarily used as an internal standard for the accurate quantification of 1β -OH-DCA in various biological matrices, most commonly plasma and urine.

LC-MS/MS Method Parameters

The following table summarizes typical parameters for the LC-MS/MS analysis of 1β -OH-DCA using 1β -OH-DCA-d5 as an internal standard.

Parameter	Typical Value
Liquid Chromatography	
Column	Acquity UPLC BEH C18 (2.1 x 100 mm)[7]
Mobile Phase A	5 mM ammonium acetate in water with 0.1% ammonium hydroxide[7]
Mobile Phase B	Acetonitrile[7]
Flow Rate	0.50 mL/min[7]
Injection Volume	10 μL[7]
Column Temperature	60 °C[7]
Mass Spectrometry	
Ionization Mode	Negative Electrospray Ionization (ESI)[8]
MRM Transition (1β-OH-DCA)	407.2 → 407.2[9]
MRM Transition (1β-OH-DCA-d4)	411.3 → 411.3[9]
MRM Transition (DCA)	391.3 → 391.3
MRM Transition (DCA-d4)	395.2 → 395.2[9]

Note: The MRM transition for 1 β -OH-DCA-d5 would be approximately 5 m/z units higher than the non-deuterated compound.[9]

Performance Data in CYP3A Induction and Inhibition Studies

The use of 1β -OH-DCA as a biomarker for CYP3A activity has been demonstrated in clinical studies involving known CYP3A inducers and inhibitors.

Table 2: Effect of CYP3A Induction (Rifampin) on Plasma 1β-OH-DCA Levels[6]

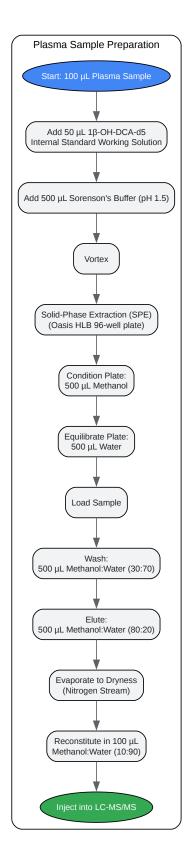
Parameter	Fold Increase
AUCLST	6.8
AUC24h	7.8
Cmax	8.3
Mean Concentrations	10.3

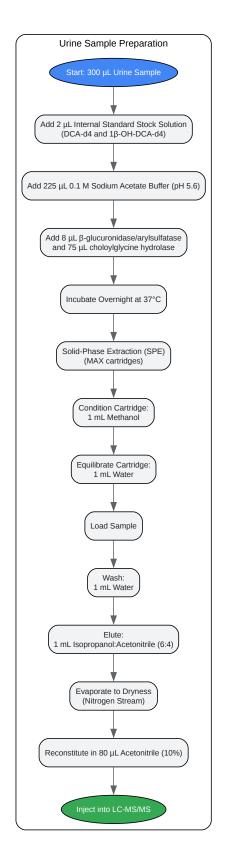
Table 3: Effect of CYP3A Inhibition (Itraconazole) on Plasma 1β-OH-DCA Levels[6]

Parameter	% Reduction
AUCLST	81-85%
AUC24h	81-85%
Cmax	81-85%
Mean Concentrations	81-85%

Table 4: Urinary 1β-OH-DCA/DCA Metabolic Ratio in Response to CYP3A Modulation[10]

Condition	UMR (1β-OH-DCA/DCA)
Baseline	0.652
Inhibition (Fluvoxamine/Voriconazole)	~22% decrease (non-significant)
Induction (Rifampicin)	11.4-fold increase


Experimental Protocols


The following protocols are generalized from published methods and should be optimized for specific laboratory conditions.

Sample Preparation from Human Plasma

This protocol outlines a solid-phase extraction (SPE) method for the purification of 1β -OH-DCA and its deuterated internal standard from human plasma.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1β-Hydroxydeoxycholic Acid-d5 () for sale [vulcanchem.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1β-Hydroxydeoxycholic acid-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597879#what-is-1-hydroxydeoxycholic-acid-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com